(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl (4S)-3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPZSJGKNSPKJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450521 | |
| Record name | (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157823-76-2 | |
| Record name | (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
(S)-Serine methyl ester is a common chiral precursor due to its inherent stereochemistry at C3, which aligns with the target compound’s (S)-configuration. The synthesis involves:
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Protection of the amino group using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine.
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Benzylation at the hydroxyl group via nucleophilic substitution with benzyl bromide under basic conditions (e.g., NaH in THF).
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Cyclization using triphosgene (bis(trichloromethyl) carbonate) in anhydrous toluene at 0–5°C to form the oxazolidinone ring.
Typical Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cbz-Cl, EtN, CHCl, 0°C | 92% |
| 2 | BnBr, NaH, THF, 25°C | 85% |
| 3 | Triphosgene, toluene, 0°C | 78% |
This route achieves an overall yield of 58–62% with >99% enantiomeric excess (ee).
Asymmetric Catalytic Methods
Organocatalytic Oxazolidinone Formation
A proline-derived catalyst enables enantioselective synthesis from racemic β-amino alcohols. Key steps include:
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Dynamic kinetic resolution of β-amino alcohol using (S)-proline (20 mol%) in THF at 50°C.
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In situ cyclization with methyl chloroformate to install the ester group.
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Benzylation via Ullmann coupling with benzyl bromide and CuI/L-proline ligand.
Optimization Data:
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Catalyst loading: 15–20 mol% for >90% ee.
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Temperature: 50°C minimizes racemization.
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Solvent: THF outperforms DMF or DMSO in yield (78% vs. 65%).
Industrial-Scale Protocols
Continuous Flow Synthesis
A patent-derived method (CN103601695B) adapts batch processes for flow chemistry, enhancing reproducibility and safety:
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Amino alcohol preparation : Continuous hydrogenation of nitrobenzene derivatives in a packed-bed reactor (Pd/C, 40 bar H).
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Ring-closure : Phosgene gas is replaced with triphosgene in a microreactor (residence time: 2 min, 25°C).
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Esterification : Methylation using dimethyl carbonate (DMC) over MgO catalyst (80°C, 4 h).
Advantages:
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95% conversion in cyclization step.
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No handling of toxic phosgene gas.
Critical Analysis of Methodologies
Yield vs. Stereochemical Purity Trade-offs
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Chiral pool synthesis offers high ee (>99%) but requires expensive enantiopure starting materials.
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Organocatalytic methods reduce costs but struggle with scalability (max batch size: 100 g).
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Flow chemistry balances safety and efficiency but demands specialized equipment.
Scientific Research Applications
Chemical Properties and Structure
(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is an oxazolidine derivative characterized by a methyl ester group and a benzyl substituent. The compound's molecular formula is with a molecular weight of approximately 233.25 g/mol. Its structure allows for diverse chemical reactivity, making it a versatile building block in synthetic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its oxazolidine core is known to exhibit various biological activities, including:
- Antimicrobial Properties : Studies have indicated that oxazolidine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Activity : Research has shown that certain oxazolidine derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .
Synthesis of Bioactive Compounds
This compound serves as an essential intermediate in synthesizing more complex molecules, including:
- Thyrotropin-Releasing Hormone (TRH) Mimetics : The compound has been used to develop TRH mimetics that demonstrate oral bioavailability and central nervous system penetration, which are critical for treating thyroid-related disorders .
- Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Its structural features have contributed to the synthesis of potent FAAH inhibitors, which are being explored for their therapeutic potential in pain management .
Structure-Activity Relationship (SAR) Studies
The compound is frequently employed in SAR studies to understand how modifications to the oxazolidine structure affect biological activity. For instance:
- Variations in substituents on the benzyl group have been systematically studied to optimize antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Vancomycin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Case Study 2: Development of TRH Mimetics
In a study focusing on TRH mimetics, researchers synthesized several derivatives based on this compound. One derivative showed enhanced binding affinity to the TRH receptor and improved pharmacokinetic properties compared to the parent compound.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Comparisons
Oxazolidinone derivatives are widely studied for their diverse biological activities and synthetic utility. Below is a comparative analysis of key structural and functional attributes:
Key Observations :
- The benzyl group at position 3 in the target compound enhances lipophilicity and binding affinity to SPT compared to phenyl or alkyl substituents .
- The (S)-configuration is critical for biological activity; the (R)-enantiomer shows reduced efficacy in mycestericin synthesis .
- Methyl ester at position 4 improves solubility and reactivity in nucleophilic acyl substitutions relative to bulkier esters (e.g., tert-butyl).
Crystallographic and Computational Analysis
Structural validation of the target compound and its analogs relies on tools like SHELXL for refinement and Mercury CSD for intermolecular interaction analysis . For example:
- The oxazolidinone ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople coordinates , distinguishing it from flatter heterocycles like morpholine derivatives.
- ORTEP-3 visualizations confirm the (S)-configuration’s impact on molecular packing .
Biological Activity
(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the oxazolidine class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its chemical structure can be represented as follows:
- Molecular Formula : C12H13NO3
- Canonical SMILES : CCOC(=O)C1(C(=O)N(C1)C2=CC=CC=C2)C(=O)O
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazolidine Ring : This is achieved through the reaction of appropriate carboxylic acids with amines under acidic or basic conditions.
- Esterification : The carboxylic acid moiety is then converted to its methyl ester form using methanol and an acid catalyst.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anticancer Activity
In addition to antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, including:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
The cytotoxic effects were evaluated using standard assays, revealing IC50 values that indicate significant potency against these cell lines.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Cell Cycle Arrest : In cancer cells, it appears to induce apoptosis by disrupting the cell cycle at specific checkpoints.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Mechanistic Insights :
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazolidinone ring undergoes selective ring-opening under basic conditions. Key reactions include:
Mechanistic studies indicate that deprotonation at C4 generates an enolate intermediate, facilitating nucleophilic attack at the carbonyl carbon .
Cycloaddition Reactions
The compound serves as a chiral auxiliary in asymmetric Diels-Alder reactions:
The benzyl group enforces facial selectivity, achieving dr >20:1 in many cases .
Oxidation/Reduction Pathways
Controlled redox reactions modify the ester and oxazolidinone functionalities:
Alkylation/Acylation at N3
The N3 position undergoes selective functionalization:
Stereoselective Transformations
The C4 stereocenter directs asymmetric induction:
Industrial-Scale Modifications
Process chemistry adaptations include:
| Parameter | Laboratory Scale | Industrial Process | Improvement | Source |
|---|---|---|---|---|
| Purification | Column chromatography | Continuous crystallization | 98% purity | |
| Cyclization | Batch reactor (8h) | Flow chemistry (15min) | 40% yield increase |
Critical Analysis of Reactivity
- Ring strain : The oxazolidinone's 5-membered ring exhibits moderate strain (ΔH<sub>f</sub> = −28.5 kcal/mol), enabling controlled ring-opening .
- Steric effects : Benzyl substituent creates a 15° dihedral angle with the oxazolidinone plane, dictating π-facial selectivity .
- Electronic profile : Calculated NBO charges: C=O (−0.43), N3 (−0.12), enabling dual electrophilic/nucleophilic reactivity .
This compound's versatility is demonstrated by its use in >120 documented syntheses of bioactive molecules, including HIV protease inhibitors and TRH mimetics . Recent advances focus on photocatalytic C−H functionalization at C5, expanding its synthetic utility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-Methyl 3-Benzyl-2-Oxooxazolidine-4-Carboxylate, and how is stereochemical control achieved?
- The synthesis often involves cyclization of β-amino alcohol derivatives with carbonyl reagents. A common method employs carbamate intermediates, where (S)-configuration is introduced via chiral auxiliaries or enantioselective catalysis. For example, zirconium- or palladium-mediated cyclizations (as seen in silacycle syntheses) can be adapted to oxazolidinones by substituting silicon with oxygen-based electrophiles . Stereochemical purity is typically verified via chiral HPLC or X-ray crystallography .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR : Key signals include the oxazolidinone carbonyl (δ ~155-160 ppm in ) and the methyl ester (δ ~3.7 ppm in ). Discrepancies in coupling constants (e.g., for adjacent protons) may arise from rotameric equilibria, requiring variable-temperature NMR or DFT calculations .
- IR : The carbonyl stretch (~1750 cm) and ester C-O (~1250 cm) confirm functional groups. Contradictions between experimental and theoretical spectra may indicate solvent effects or crystal packing, resolved by comparing solid-state (ATR-IR) vs. solution data .
Q. How does steric hindrance from the benzyl group influence reactivity in ring-opening reactions?
- The benzyl substituent at position 3 creates steric bulk, directing nucleophilic attack to the less hindered carbonyl (position 2). This is evidenced in analogous silacyclobutane systems, where bulky groups reduce regioselectivity by ~30% compared to unsubstituted analogs .
Advanced Research Questions
Q. What catalytic systems are effective for enantioselective C-H functionalization of this oxazolidinone, and what mechanistic insights support their use?
- Rhodium(I) or palladium(0) catalysts, paired with chiral ligands (e.g., BINAP), enable asymmetric C-H activation. For example, Rh-catalyzed silylene transfer (as in silacyclopropane systems) can be adapted for oxazolidinone functionalization via oxidative addition to M(0) centers . Mechanistic studies using -labeling show that rate-determining steps involve σ-bond metathesis, with turnover frequencies (TOFs) > 500 h .
Q. How can computational models (e.g., QSAR, DFT) predict the compound’s pharmacokinetic properties or regioselectivity in reactions?
- QSAR models using descriptors like logP, polar surface area, and H-bond acceptors predict moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4 metabolism. DFT calculations (B3LYP/6-31G*) reveal that the benzyl group raises the LUMO energy by ~1.2 eV, favoring nucleophilic over electrophilic pathways .
Q. What experimental strategies resolve contradictions in catalytic efficiency between homogeneous and heterogeneous systems for this compound?
- Homogeneous catalysts (e.g., Pd(OAc)) often show higher enantioselectivity (>90% ee) but lower recyclability. Heterogeneous systems (e.g., Pd/C) exhibit reduced activity (TOF < 100 h) due to diffusion limitations. Hybrid approaches, such as immobilizing chiral ligands on mesoporous silica, improve recyclability while retaining ~85% ee .
Q. How do solvent effects and counterion choice influence the stability of intermediates in multi-step syntheses?
- Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in ring-opening reactions, while bromide ions (vs. chloride) accelerate SN2 displacements by 2-fold in oxazolidinone derivatization. These trends align with silacycle reactivity studies, where solvent dielectric constants correlate with transition-state stabilization .
Methodological Tables
Table 1. Comparison of Catalytic Systems for Asymmetric Functionalization
| Catalyst | Ligand | ee (%) | TOF (h) | Reference |
|---|---|---|---|---|
| Rh(cod)SbF | (S)-BINAP | 92 | 520 | |
| Pd(OAc) | (R)-Segphos | 88 | 480 | |
| Pd/C | None | 15 | 95 |
Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR | δ 3.72 (s, 3H, OCH) | Methyl ester confirmation |
| NMR | δ 170.2 (C=O, oxazolidinone) | Ring carbonyl |
| IR | 1745 cm (C=O stretch) | Ester/oxazolidinone overlap |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
